molecular formula C16H16BrNO3 B5071263 N-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B5071263
M. Wt: 350.21 g/mol
InChI Key: PVGIRNSFTXCEKP-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom attached to the phenyl ring and two methoxy groups attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 2-bromoaniline with 3,4-dimethoxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, or quinones.

    Reduction Reactions: Products include amines or other reduced forms of the compound.

Scientific Research Applications

N-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(2-fluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(2-iodophenyl)-2-(3,4-dimethoxyphenyl)acetamide

Uniqueness

N-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs with different halogen atoms. The bromine atom can participate in specific substitution reactions and influence the compound’s overall stability and reactivity.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-20-14-8-7-11(9-15(14)21-2)10-16(19)18-13-6-4-3-5-12(13)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGIRNSFTXCEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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